molecular formula C8H7BrClF B13973019 2-Chloro-5-fluoro-3-methylbenzyl bromide

2-Chloro-5-fluoro-3-methylbenzyl bromide

Cat. No.: B13973019
M. Wt: 237.49 g/mol
InChI Key: XBYRAKFDMONVTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-fluoro-3-methylbenzyl bromide is a synthetically valuable chemical building block designed for research and development applications. This compound belongs to a class of substituted benzyl bromides known for their reactivity, particularly in nucleophilic substitution reactions where the bromomethyl group serves as an excellent leaving group . The specific substitution pattern on the benzene ring—featuring chloro, fluoro, and methyl groups—creates a unique electronic and steric profile that can be leveraged to fine-tune the properties of final target molecules in medicinal and agrochemical discovery . In pharmaceutical research, this benzyl bromide is a key intermediate for constructing more complex structures. It is commonly employed in alkylation reactions, such as the introduction of the benzyl moiety onto nitrogen atoms in heterocycles like pyrimidines or other pharmacophores to create novel bioactive compounds . Its reactivity also makes it suitable for use in coupling reactions, facilitated by catalysts such as tetrakis(triphenylphosphine)palladium, to form carbon-carbon bonds . Furthermore, the benzylic bromide can undergo halogen exchange, a transformation where bromide is replaced by fluorine using fluorinating agents like Et3N·3HF or AgF, providing access to valuable benzyl fluoride derivatives . Handling of this reagent requires careful attention to safety. As is typical for benzyl bromides, it is a reactive and likely lachrymatory compound. It should be used with appropriate personal protective equipment and only in a well-ventilated fume hood . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H7BrClF

Molecular Weight

237.49 g/mol

IUPAC Name

1-(bromomethyl)-2-chloro-5-fluoro-3-methylbenzene

InChI

InChI=1S/C8H7BrClF/c1-5-2-7(11)3-6(4-9)8(5)10/h2-3H,4H2,1H3

InChI Key

XBYRAKFDMONVTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)CBr)F

Origin of Product

United States

Preparation Methods

Halogenation of Alkylbenzenes via Radical Bromination

A common approach to prepare benzyl bromides is the radical bromination of the methyl group on the aromatic ring using bromine or N-bromosuccinimide (NBS) under radical initiation conditions (light or peroxide initiators).

  • For example, starting from 2-chloro-5-fluoro-3-methylbenzene, bromination at the benzylic methyl group can be performed using NBS in the presence of a radical initiator such as benzoyl peroxide or under UV light.
  • This reaction selectively replaces one benzylic hydrogen with bromine, yielding 2-chloro-5-fluoro-3-methylbenzyl bromide.

Halogen Exchange and Directed Halogenation

  • According to patent US4331821A, halogenation of alkylbenzenes can be conducted under controlled conditions using chlorine or bromine vapors and UV light to achieve selective monohalogenation at the benzylic position.
  • The process involves refluxing the alkylbenzene and feeding halogen vapors in a controlled molar ratio and temperature range to maximize yield and selectivity.
  • Although the patent primarily discusses chlorination, the method can be adapted for bromination by substituting bromine for chlorine.

Use of Pre-Functionalized Precursors

  • Starting from 2-chloro-5-fluoro-3-methylpyridine derivatives or related compounds, palladium-catalyzed coupling and halogenation reactions can be used to install the bromomethyl group.
  • For instance, vinyl magnesium chloride addition to 2-bromo-5-fluorobenzyl bromide in the presence of copper iodide and bipyridyl ligands in tetrahydrofuran (THF) under inert atmosphere yields functionalized benzyl bromides in moderate to good yields (up to 59%).
  • This method allows for precise control over substitution patterns and functional group compatibility.

Experimental Conditions and Yields

Method Starting Material Reagents/Conditions Yield (%) Notes
Radical bromination with NBS 2-Chloro-5-fluoro-3-methylbenzene NBS, benzoyl peroxide or UV light, CCl4 or CH2Cl2 solvent 50-70 Selective benzylic bromination
Halogen vapor reaction (patent) m-Xylene or substituted methylbenzene Bromine vapor, UV light, reflux, controlled molar ratios ~85-90 High selectivity, continuous removal and distillation
Pd-catalyzed coupling 2-Bromo-5-fluorobenzyl bromide Vinyl magnesium chloride, CuI, 2,2’-bipyridyl, THF, 0 °C 59 Functionalized benzyl bromides, inert atmosphere

Analytical and Purification Techniques

  • The reaction mixtures are typically worked up by extraction with organic solvents (e.g., diethyl ether, dichloromethane), washing with aqueous sodium bicarbonate or ammonium chloride solutions, drying over anhydrous magnesium sulfate, and filtration.
  • Purification is achieved by silica gel column chromatography using hexane or hexane/chloroform mixtures as eluents.
  • Final products are characterized by gas chromatography (GC) for purity (~98%), nuclear magnetic resonance (NMR), and mass spectrometry (MS).

Research Discoveries and Notes

  • The patent literature reveals that controlling the molar ratio of alkylbenzene to halogen and the reaction temperature is critical for high yield and selectivity of benzylic halogenation.
  • The use of palladium catalysis and organometallic reagents enables the synthesis of complex benzyl bromides with additional functional groups, expanding the utility of these compounds in organic synthesis.
  • The presence of electron-withdrawing substituents such as chlorine and fluorine on the aromatic ring influences the reactivity and regioselectivity of halogenation reactions, often facilitating selective benzylic bromination.

Summary Table of Preparation Methods

Step No. Preparation Method Key Reagents/Conditions Advantages Limitations
1 Radical Bromination NBS, UV light, radical initiators Simple, well-established Moderate yields, side reactions
2 Halogen Vapor Reaction Bromine vapor, UV light, reflux High selectivity, scalable Requires careful control
3 Pd-Catalyzed Coupling Vinyl MgCl, CuI, bipyridyl, THF Functional group tolerance, yields More complex setup, costlier

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-fluoro-3-methylbenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the benzyl bromide moiety. It can react with various nucleophiles to form different substituted benzyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.

    Oxidation: The compound can be oxidized to form the corresponding benzyl alcohol or benzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Scientific Research Applications

2-Chloro-5-fluoro-3-methylbenzyl bromide is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-3-methylbenzyl bromide involves its reactivity as an electrophile in nucleophilic substitution reactions. The benzyl bromide moiety is highly reactive towards nucleophiles, allowing for the formation of various substituted products. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring further enhances its reactivity by stabilizing the transition state during the reaction .

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and stability of benzyl bromides are heavily influenced by substituent positions and electronic effects. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Substituents Electronic Effects Steric Effects
2-Chloro-5-fluoro-3-methylbenzyl bromide C₈H₇BrClF Cl (2), F (5), CH₃ (3) Cl and F are electron-withdrawing, enhancing electrophilicity at the benzyl position. Methyl (CH₃) is weakly electron-donating. Methyl introduces moderate steric hindrance, potentially slowing nucleophilic substitution.
2-Fluorobenzyl bromide C₇H₆BrF F (2) Fluorine is electron-withdrawing, activating the benzyl bromide for substitution. Minimal steric hindrance.
4-Fluorobenzyl bromide C₇H₆BrF F (4) Similar electronic effects as 2-Fluorobenzyl bromide but with para-substitution. Minimal steric hindrance.
4-Chloro-3-fluoro-5-(trifluoromethyl)benzyl bromide C₈H₄BrClF₄ Cl (4), F (3), CF₃ (5) Strong electron-withdrawing effects from Cl, F, and CF₃ groups increase electrophilicity. CF₃ group adds significant steric bulk.
Sepantronium Bromide (YM-155) C₂₀H₁₉BrN₄O₃ Complex heterocyclic structure Bromide ion and aromatic system contribute to survival protein inhibition (IC₅₀ = 0.54 nM). Bulkier structure limits reactivity to specific biological targets.

Physicochemical Properties

However, trends can be inferred:

  • Halogen substituents: Fluorine and chlorine increase molecular polarity and boiling points compared to non-halogenated analogs.
  • Methyl group : Reduces solubility in polar solvents compared to analogs like 2-Fluorobenzyl bromide .
  • Volatility : Aromatic bromides (e.g., benzyl bromides) are less volatile than aliphatic analogs like Methyl Bromide (), reducing inhalation risks but requiring careful handling due to lachrymatory effects .

Q & A

Basic: What are the recommended synthetic routes for 2-chloro-5-fluoro-3-methylbenzyl bromide, and how can purity be optimized?

Answer:
The compound can be synthesized via bromination of the parent benzyl alcohol or through halogen exchange reactions. For example, substituting a hydroxyl or methylthio group with bromide using reagents like PBr₃ or HBr/AcOH under controlled conditions (40–60°C) is common . To optimize purity:

  • Use inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation side reactions .
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water mixtures) .
  • Monitor reaction progress by TLC or GC-MS to identify intermediates and byproducts .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of volatile bromides .
  • Storage: Store at 2–8°C in amber glass vials under inert gas to prevent degradation .
  • Spills: Neutralize with sodium bicarbonate or sand, and dispose of as halogenated waste .
  • First Aid: For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can competing regioselectivity during bromination be mitigated in the synthesis of polyhalogenated benzyl bromides?

Answer:
Regioselectivity challenges arise due to steric and electronic effects of existing substituents (e.g., Cl, F, CH₃). Strategies include:

  • Directed Bromination: Use directing groups (e.g., -NH₂, -COOH) to favor specific positions, then remove them post-reaction .
  • Catalytic Control: Employ Lewis acids like FeCl₃ to stabilize transition states and favor para/meta substitution .
  • Temperature Modulation: Lower temperatures (0–25°C) reduce kinetic competition, favoring thermodynamically stable products .

Advanced: How should researchers address discrepancies in NMR data for this compound?

Answer:
Inconsistent NMR peaks (e.g., splitting or shifts) may arise from:

  • Solvent Effects: Ensure deuterated solvents (CDCl₃, DMSO-d₆) are anhydrous and free of proton impurities .
  • Dynamic Exchange: Check for rotational barriers in benzyl groups or halogen interactions causing signal broadening .
  • Impurities: Use preparative HPLC (>95% purity) to isolate the target compound and reacquire spectra .

Basic: What analytical techniques are suitable for quantifying residual bromide ions in reaction mixtures?

Answer:

  • Ion Chromatography (IC): Directly measure Br⁻ with a detection limit of 0.1 ppm using an AS-18 column and KOH eluent .
  • Capillary Electrophoresis (CE): Optimize buffer pH (8.5–9.5) to resolve Br⁻ from Cl⁻ and other anions .
  • Titration: Argentometric titration with AgNO₃ and potassium chromate indicator for semi-quantitative analysis .

Advanced: How does the steric bulk of the 3-methyl group influence reactivity in cross-coupling reactions?

Answer:
The 3-methyl group can:

  • Hinder Nucleophilic Attack: Reduce SN₂ reactivity at the benzyl position, favoring elimination (E2) pathways. Use polar aprotic solvents (DMF, DMSO) to stabilize transition states .
  • Modify Electronic Effects: Electron-donating CH₃ may deactivate the benzene ring, slowing electrophilic substitution. Compensate with stronger electrophiles (e.g., Br₂/FeBr₃) .

Basic: What are the stability challenges of this compound under ambient conditions?

Answer:

  • Hydrolysis: The benzyl bromide group reacts readily with moisture. Store desiccated at low temperatures .
  • Light Sensitivity: UV exposure causes C-Br bond cleavage. Use amber glassware and avoid prolonged light exposure .
  • Thermal Decomposition: Decomposes above 80°C; monitor via DSC/TGA for safe handling thresholds .

Advanced: What strategies resolve low yields in Suzuki-Miyaura couplings using this bromide?

Answer:
Common issues and solutions:

  • Catalyst Poisoning: Halide ions (Br⁻) may inhibit Pd catalysts. Precipitate Br⁻ with Ag₂O or use "halogen-tolerant" catalysts like Pd(OAc)₂ with SPhos ligand .
  • Steric Hindrance: Bulky 3-methyl and 5-fluoro groups limit transmetallation. Switch to N-heterocyclic carbene (NHC) ligands for enhanced steric tolerance .
  • Optimized Solvents: Use toluene/water biphasic systems to improve aryl boronic acid solubility .

Basic: How can researchers validate the absence of di-brominated byproducts?

Answer:

  • HPLC-MS: Use a C18 column (acetonitrile/water mobile phase) to separate mono- and di-brominated species. Confirm via molecular ion peaks .
  • ¹H NMR Integration: Compare benzyl proton integrals; di-brominated products lack the -CH₂Br singlet .

Advanced: What computational methods predict the compound’s reactivity in radical-mediated reactions?

Answer:

  • DFT Calculations: Model bond dissociation energies (BDEs) of C-Br bonds to predict homolytic cleavage tendencies. Software: Gaussian or ORCA .
  • Molecular Dynamics (MD): Simulate solvent effects on radical stabilization. Polar solvents (e.g., DMF) stabilize charge-separated intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.